Enpp-1-IN-21

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

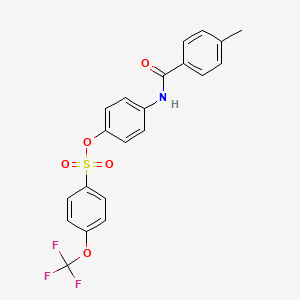

C21H16F3NO5S |

|---|---|

Molecular Weight |

451.4 g/mol |

IUPAC Name |

[4-[(4-methylbenzoyl)amino]phenyl] 4-(trifluoromethoxy)benzenesulfonate |

InChI |

InChI=1S/C21H16F3NO5S/c1-14-2-4-15(5-3-14)20(26)25-16-6-8-18(9-7-16)30-31(27,28)19-12-10-17(11-13-19)29-21(22,23)24/h2-13H,1H3,(H,25,26) |

InChI Key |

JLVBBSVNZSRAPS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of ENPP1-IN-21

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a pivotal innate immune checkpoint within the tumor microenvironment. Its primary oncogenic role is mediated through the hydrolysis of extracellular 2'3'-cyclic GMP-AMP (cGAMP), a critical second messenger in the cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) signaling pathway. By degrading cGAMP, ENPP1 effectively suppresses antitumor immunity. ENPP1-IN-21 is a small molecule inhibitor of ENPP1 that reverses this immunosuppressive activity. This technical guide provides a comprehensive overview of the mechanism of action of ENPP1-IN-21, detailing its molecular target, downstream signaling consequences, and its impact on the tumor immune landscape. This document includes quantitative data for relevant inhibitors, detailed experimental protocols, and visualizations of the key biological pathways and experimental workflows.

The ENPP1-cGAS-STING Signaling Axis: A Key Regulator of Antitumor Immunity

The cGAS-STING pathway is a fundamental component of the innate immune system's arsenal against cancer. The pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), a common feature of genomically unstable cancer cells.[1] This cytosolic dsDNA is recognized by the enzyme cGAS, which then synthesizes the cyclic dinucleotide cGAMP.[2] cGAMP functions as a second messenger, binding to and activating the STING protein, which is located on the endoplasmic reticulum.[1]

Upon activation, STING translocates to the Golgi apparatus and activates the TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the interferon regulatory factor 3 (IRF3).[3] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines and chemokines, such as CCL5 and CXCL10.[1][3] This cytokine and chemokine milieu is crucial for the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), which are essential for orchestrating a robust antitumor immune response.[1]

ENPP1, a type II transmembrane glycoprotein, functions as a negative regulator of this pathway by hydrolyzing extracellular cGAMP.[4][5] Many tumor cells overexpress ENPP1, creating an immunosuppressive shield by preventing cGAMP from activating STING on adjacent immune cells.[1] Furthermore, ENPP1 can also hydrolyze extracellular ATP to generate AMP, which is subsequently converted to the immunosuppressive molecule adenosine by CD73.[6]

ENPP1-IN-21: Mechanism of Action

ENPP1-IN-21 is a small molecule inhibitor that directly targets the enzymatic activity of ENPP1.[7] By binding to ENPP1, ENPP1-IN-21 blocks the hydrolysis of extracellular cGAMP. This leads to an accumulation of cGAMP in the tumor microenvironment, allowing for the sustained activation of the STING pathway in surrounding immune cells, particularly dendritic cells.[1][6] This enhanced STING signaling results in the increased production of type I interferons and other pro-inflammatory cytokines, which promotes the maturation and antigen-presenting capacity of dendritic cells.[8] Activated dendritic cells then prime and activate CD8+ T cells, leading to their infiltration into the tumor and subsequent killing of cancer cells.[9]

The primary mechanism of action of ENPP1-IN-21 is the restoration of STING-mediated antitumor immunity.[10] By inhibiting ENPP1, ENPP1-IN-21 effectively converts an immunosuppressive, or "cold," tumor microenvironment into an inflamed, or "hot," one that is more susceptible to immune-mediated destruction.

Signaling Pathway Diagram

Caption: Mechanism of action of ENPP1-IN-21 in the tumor microenvironment.

Quantitative Data

The potency of ENPP1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). The following tables summarize the available quantitative data for ENPP1-IN-21 and other relevant ENPP1 inhibitors for comparative purposes.

| Inhibitor | Target | IC50 | Assay Type | Reference |

| ENPP1-IN-21 | ENPP1 | 0.45 µM | Enzymatic | [7] |

| ENPP1-IN-21 | ENPP3 | 0.19 µM | Enzymatic | [7] |

| ENPP1-IN-20 | ENPP1 | 0.09 nM | Enzymatic | [11] |

| ENPP1-IN-20 | ENPP1 | 8.8 nM | Cell-based | [11] |

| Compound 4e | ENPP1 | 0.188 µM | Enzymatic | [12] |

| Compound 4e | ENPP1 | 0.732 µM | Cell-based (MDA-MB-231) | [12] |

| ENPP1 Inhibitor C | ENPP1 | 0.26 µM | Cell-free | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of ENPP1 inhibitors.

ENPP1 Enzymatic Activity Assay (cGAMP Hydrolysis)

This protocol is designed to measure the enzymatic activity of ENPP1 by quantifying the hydrolysis of cGAMP.

Materials:

-

Recombinant human ENPP1

-

2'3'-cGAMP

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1% DMSO, 0.01% Brij-35

-

96-well microplate

-

Plate reader capable of detecting the chosen readout (e.g., fluorescence polarization, luminescence)

-

Detection reagents (e.g., Transcreener® AMP²/GMP² Assay)

Procedure:

-

Prepare a serial dilution of ENPP1-IN-21 in assay buffer.

-

In a 96-well plate, add the diluted ENPP1-IN-21 or vehicle control (DMSO).

-

Add recombinant ENPP1 to each well to a final concentration of approximately 500 pM.

-

Initiate the reaction by adding 2'3'-cGAMP to a final concentration of 10 µM.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction and detect the amount of AMP/GMP produced using a suitable detection kit (e.g., Transcreener® AMP²/GMP² Assay) according to the manufacturer's instructions.

-

Measure the signal on a plate reader.

-

Calculate the percent inhibition for each concentration of ENPP1-IN-21 and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for the ENPP1 enzymatic activity assay.

Cell-Based ENPP1 Activity Assay

This protocol assesses the inhibitory activity of ENPP1-IN-21 on endogenous ENPP1 in a cellular context.

Materials:

-

High ENPP1-expressing cell line (e.g., MDA-MB-231)

-

Cell culture medium and supplements

-

ENPP1-IN-21

-

Assay buffer (e.g., D-Hanks)

-

Fluorogenic ENPP1 substrate (e.g., TG-mAMP)

-

96-well black, clear-bottom tissue culture plates

-

Fluorescence plate reader

Procedure:

-

Seed MDA-MB-231 cells in a 96-well plate and incubate overnight.

-

Wash the cells twice with assay buffer.

-

Add serial dilutions of ENPP1-IN-21 or vehicle control to the wells.

-

Initiate the reaction by adding the fluorogenic ENPP1 substrate.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm, respectively) kinetically for 60-120 minutes at 37°C.

-

Calculate the rate of reaction from the linear portion of the fluorescence versus time plot.

-

Determine the percent inhibition and IC50 value.

Western Blot Analysis of STING Pathway Activation

This protocol is used to detect the phosphorylation of key proteins in the STING signaling cascade.

Materials:

-

THP-1 cells or other suitable immune cells

-

Cell culture medium

-

ENPP1-IN-21

-

STING agonist (e.g., cGAMP)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-p-STING, anti-STING, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, and a loading control (e.g., GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Pre-treat cells with ENPP1-IN-21 for a specified time.

-

Stimulate the cells with a STING agonist.

-

Lyse the cells and quantify protein concentration.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Develop the blot using ECL reagent and visualize the protein bands.

-

Quantify band intensities and normalize to the loading control.

Caption: Western blot workflow for STING pathway analysis.

Measurement of IFN-β Production by ELISA

This protocol quantifies the secretion of IFN-β, a key downstream effector of STING activation.

Materials:

-

Cell culture supernatant from treated cells

-

IFN-β ELISA kit (e.g., Mouse IFN beta SimpleStep ELISA® Kit)

-

Microplate reader

Procedure:

-

Collect cell culture supernatants after treatment with ENPP1-IN-21 and a STING agonist.

-

Centrifuge the supernatants to remove cellular debris.

-

Perform the ELISA according to the manufacturer's instructions, which typically involves:

-

Adding standards and samples to the antibody-coated plate.

-

Incubating with a detection antibody.

-

Adding a substrate to develop a colorimetric signal.

-

Stopping the reaction and measuring the absorbance.

-

-

Calculate the concentration of IFN-β in the samples based on the standard curve.

Analysis of Tumor-Infiltrating Immune Cells by Flow Cytometry

This protocol is for the analysis of immune cell populations within the tumor microenvironment of a preclinical tumor model.

Materials:

-

Tumor tissue from a syngeneic mouse model

-

Digestion buffer (e.g., collagenase, DNase)

-

Red blood cell lysis buffer

-

FACS buffer (e.g., PBS with 2% FBS)

-

Fc block (e.g., anti-CD16/32)

-

Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, CD11c, F4/80)

-

Flow cytometer

Procedure:

-

Harvest tumors and mechanically and enzymatically digest them to obtain a single-cell suspension.

-

Lyse red blood cells.

-

Count the viable cells.

-

Block Fc receptors to prevent non-specific antibody binding.

-

Stain the cells with a cocktail of fluorochrome-conjugated antibodies.

-

Acquire the samples on a flow cytometer.

-

Analyze the data using flow cytometry software to identify and quantify different immune cell populations.

Conclusion

ENPP1-IN-21 is a potent inhibitor of ENPP1 that acts by preventing the degradation of extracellular cGAMP, thereby unleashing the antitumor potential of the cGAS-STING pathway. Its mechanism of action involves the restoration of type I interferon signaling and the promotion of a T-cell-inflamed tumor microenvironment. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of ENPP1-IN-21 and other inhibitors targeting this critical innate immune checkpoint. The continued investigation of ENPP1 inhibitors holds significant promise for the development of novel and effective cancer immunotherapies.

References

- 1. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Analysis of immune cells infiltration in the tumor microenvironment by flow cytometry [bio-protocol.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. bellbrooklabs.com [bellbrooklabs.com]

- 10. Mouse IFN beta ELISA Kit (424001) - Invitrogen [thermofisher.com]

- 11. Human IFN beta ELISA Kit (ab278127) | Abcam [abcam.com]

- 12. abcam.com [abcam.com]

- 13. benchchem.com [benchchem.com]

The Role of ENPP-1-IN-21 in the cGAS-STING Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. This pathway plays a crucial role in antitumor immunity. Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has been identified as a key negative regulator of the cGAS-STING pathway. It functions by hydrolyzing the second messenger molecule, 2'3'-cyclic GMP-AMP (cGAMP), in the extracellular space, thereby dampening STING activation and suppressing immune responses.[1][2][3][4][5] This role positions ENPP1 as an innate immune checkpoint and a promising therapeutic target for enhancing cancer immunotherapy.[1][2][6][7][8] Enpp-1-IN-21 is a small molecule inhibitor of ENPP1 that has been developed to counteract this immunosuppressive mechanism. This technical guide provides an in-depth overview of the role of ENPP1 in the cGAS-STING pathway and the potential of this compound as a therapeutic agent.

The cGAS-STING Pathway and the Role of ENPP1

The cGAS-STING signaling cascade is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a danger signal often associated with viral infections or cellular damage, including that occurring within tumor cells.

Pathway Activation:

-

cGAS Activation: Cytosolic dsDNA is recognized by and activates the enzyme cyclic GMP-AMP synthase (cGAS).[4]

-

cGAMP Synthesis: Activated cGAS catalyzes the synthesis of the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[4]

-

STING Activation: cGAMP binds to the STING protein, which is located on the endoplasmic reticulum (ER) membrane.[9] This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[9]

-

Downstream Signaling: In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[4]

-

Type I Interferon Production: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFNs) and other pro-inflammatory cytokines.[4] These cytokines are essential for mounting an effective antitumor immune response, including the recruitment and activation of cytotoxic T lymphocytes.

ENPP1 as a Negative Regulator:

ENPP1 is a type II transmembrane glycoprotein that functions as an ecto-enzyme, meaning its catalytic domain is located in the extracellular space.[4][10] It is the primary hydrolase of extracellular cGAMP.[1][2][5] Tumor cells can export cGAMP into the tumor microenvironment, where it can activate the STING pathway in surrounding immune cells, a process known as paracrine signaling.[1][2] However, ENPP1 on the surface of cancer cells and other cells within the tumor microenvironment can degrade this extracellular cGAMP, thereby preventing STING activation and promoting immune evasion.[1][2][11][12] By hydrolyzing cGAMP, ENPP1 acts as an innate immune checkpoint, suppressing antitumor immunity.[1][2][6][8]

This compound: An ENPP1 Inhibitor

This compound (also referred to as compound 4g in some literature) is a small molecule inhibitor designed to block the enzymatic activity of ENPP1.[13] By inhibiting ENPP1, this compound prevents the degradation of extracellular cGAMP, leading to increased levels of this STING agonist in the tumor microenvironment. This, in turn, is expected to enhance STING-mediated antitumor immunity.

Quantitative Data

The inhibitory activity of this compound and other relevant ENPP1 inhibitors is summarized in the table below.

| Compound | Target | IC50 (µM) | Assay Type | Reference |

| This compound | ENPP1 | 0.45 | Biochemical | [13] |

| This compound | ENPP3 | 0.19 | Biochemical | [13] |

| Enpp-1-IN-20 | ENPP1 | 0.00009 | Biochemical | [14] |

| ENPP1 Inhibitor C | ENPP1 | 0.26 | Cell-free | [15] |

| ZXP-8202 | rhENPP1 | Pico-molar | Enzymatic | [16] |

| Compound | EC50 (nM) | Assay Type | Reference |

| Enpp-1-IN-20 | 8.8 | Cell-based | [14] |

| ZXP-8202 | 20 | Cell-based enzymatic | [16] |

| ZXP-8202 | 10 | IFNB1 production in THP1 | [16] |

Signaling Pathways and Experimental Workflows

The cGAS-STING Pathway and ENPP1 Inhibition

Caption: cGAS-STING pathway and ENPP1 inhibition.

Experimental Workflow for Assessing ENPP1 Inhibition

Caption: Workflow for ENPP1 inhibition assessment.

Experimental Protocols

ENPP1 Enzyme Activity Assay (Biochemical)

This protocol is a generalized method for determining the in vitro inhibitory activity of compounds against ENPP1.

Materials:

-

Recombinant human ENPP1 protein

-

Assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.01% Brij-35, pH 7.5)

-

Substrate: 2'3'-cGAMP or ATP

-

Test compound (e.g., this compound) dissolved in DMSO

-

Detection reagent (e.g., Transcreener® AMP²/GMP² Assay Kit)[17][18]

-

384-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

Add the test compound dilutions to the wells of a 384-well plate.

-

Add the ENPP1 enzyme to the wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate (cGAMP or ATP) to the wells.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at 37°C.[18]

-

Stop the reaction by adding a stop solution (e.g., EDTA-containing buffer).

-

Add the detection reagent according to the manufacturer's instructions to measure the amount of product (AMP/GMP) formed.

-

Read the plate on a suitable plate reader (e.g., for fluorescence polarization).

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular STING Activation Assay

This protocol assesses the ability of an ENPP1 inhibitor to rescue cGAMP-mediated STING activation in a co-culture system.

Materials:

-

ENPP1-expressing cells (e.g., MDA-MB-231 human breast cancer cells)[15][19]

-

STING-responsive reporter cells (e.g., THP-1 monocytes expressing an IFN-β reporter)

-

Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

2'3'-cGAMP

-

Test compound (e.g., this compound)

-

96-well plates

-

Reagents for quantifying the reporter signal (e.g., luciferase substrate, ELISA kit for IFN-β)

Procedure:

-

Day 1: Seed the ENPP1-expressing cells in a 96-well plate and allow them to adhere overnight.

-

Day 2: Treat the ENPP1-expressing cells with serial dilutions of the test compound for a specified pre-incubation time (e.g., 1 hour).

-

Add a fixed concentration of 2'3'-cGAMP to the wells and incubate for a defined period (e.g., 6 hours) to allow for cGAMP hydrolysis by ENPP1.

-

Collect the conditioned medium from these wells.

-

Add the conditioned medium to the STING-responsive reporter cells that have been seeded in a separate 96-well plate.

-

Incubate the reporter cells with the conditioned medium for 18-24 hours.[20]

-

Measure the reporter signal according to the specific reporter system being used (e.g., luminescence for a luciferase reporter, absorbance for an ELISA).

-

Calculate the percent activation for each compound concentration and determine the EC50 value by fitting the data to a dose-response curve.

Conclusion

ENPP1 represents a significant checkpoint in the cGAS-STING pathway, and its inhibition is a promising strategy to enhance antitumor immunity. Small molecule inhibitors like this compound offer the potential to block the degradation of extracellular cGAMP, thereby unleashing the full potential of STING-mediated immune responses against cancer. The data and protocols presented in this technical guide provide a foundation for researchers and drug developers to further investigate the therapeutic utility of ENPP1 inhibitors in oncology. Continued research in this area is crucial for the development of novel immunotherapies that can benefit a wider range of cancer patients.

References

- 1. pnas.org [pnas.org]

- 2. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Aided Development of Small-Molecule Inhibitors of ENPP1, the Extracellular Phosphodiesterase of the Immunotransmitter cGAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. What are the therapeutic applications for ENPP1 inhibitors? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tumor Exosomal ENPP1 Hydrolyzes cGAMP to Inhibit cGAS-STING Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. interpriseusa.com [interpriseusa.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. bellbrooklabs.com [bellbrooklabs.com]

- 18. Development of a High-Throughput Assay to Identify Inhibitors of ENPP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

Enpp-1-IN-21: A Technical Guide to Target Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target selectivity profile of Enpp-1-IN-21, a notable inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1). This document compiles available quantitative data, details the experimental methodologies for its characterization, and visualizes key biological pathways and experimental workflows.

Introduction

This compound is a small molecule inhibitor of ENPP1, an enzyme implicated in a variety of physiological and pathological processes, including the regulation of the innate immune system. ENPP1 is the primary hydrolase of cyclic GMP-AMP (cGAMP), a key second messenger in the cGAS-STING signaling pathway. By inhibiting ENPP1, this compound can potentiate STING signaling, making it a compound of interest for immuno-oncology research and drug development. This guide focuses on the selectivity of this compound for its primary target, ENPP1, in relation to other enzymes.

Quantitative Target Selectivity Profile

This compound, identified as compound 4g in the primary literature, has been evaluated for its inhibitory activity against ENPP1 and the closely related isoform ENPP3. The available data on its half-maximal inhibitory concentration (IC50) is summarized below.

| Target | This compound (Compound 4g) IC50 (µM) |

| ENPP1 | 0.45 |

| ENPP3 | 0.19 |

| Table 1: In vitro inhibitory activity of this compound against human ENPP1 and ENPP3.[1] |

Note: A broader selectivity profile against other ENPP family members (ENPP2, ENPP4-7) and other phosphodiesterases has not been reported in the available literature for this compound. The data indicates that this compound is a potent inhibitor of both ENPP1 and ENPP3.

Experimental Protocols

The following section details the methodology used for the biochemical characterization of this compound's inhibitory activity.

ENPP1 and ENPP3 Enzyme Inhibition Assay

The inhibitory potential of this compound against ENPP1 and ENPP3 was determined using an in vitro enzymatic assay.[2][3][4]

Materials:

-

Human recombinant ENPP1 and ENPP3 enzymes

-

Assay buffer: 50 mM Tris-HCl (pH 7.4), 1 mM MgCl2, 0.1 mg/mL BSA

-

Substrate: p-nitrophenyl thymidine 5'-monophosphate (p-Nph-5'-TMP)

-

Test compound: this compound (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

A reaction mixture was prepared in a 96-well plate containing the assay buffer and the respective enzyme (ENPP1 or ENPP3).

-

This compound was added to the wells at various concentrations. A control containing DMSO without the inhibitor was also prepared.

-

The plate was pre-incubated for 15 minutes at 37°C.

-

The enzymatic reaction was initiated by the addition of the substrate, p-Nph-5'-TMP.

-

The hydrolysis of the substrate, which results in the production of p-nitrophenol, was monitored by measuring the absorbance at 405 nm at regular intervals.

-

The rate of reaction was calculated from the linear portion of the absorbance versus time curve.

-

The percentage of inhibition for each concentration of this compound was calculated relative to the control.

-

IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Visualizations

ENPP1 Signaling Pathway and Mechanism of Action of this compound

The following diagram illustrates the role of ENPP1 in the cGAS-STING signaling pathway and the mechanism by which this compound exerts its effect.

Caption: ENPP1 hydrolyzes extracellular cGAMP, negatively regulating the cGAS-STING pathway.

Experimental Workflow for IC50 Determination

The diagram below outlines the key steps in the experimental workflow for determining the IC50 value of this compound.

Caption: Workflow for determining the IC50 of this compound against ENPP1/ENPP3.

References

- 1. Collection - Synthesis and Biological Evaluation of Arylamide Sulphonate Derivatives as Ectonucleotide Pyrophosphatase/Phosphodiesteraseâ1 and -3 Inhibitors - ACS Omega - Figshare [figshare.com]

- 2. Synthesis and Biological Evaluation of Arylamide Sulphonate Derivatives as Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 and -3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

The Core of ENPP1 Inhibition: A Technical Guide to the Structure-Activity Relationship of Enpp-1-IN-21 and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical regulator in diverse physiological and pathological processes. It is a key enzyme in purinergic signaling and has been identified as a negative regulator of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, a crucial component of the innate immune system. By hydrolyzing the STING agonist 2'3'-cGAMP, ENPP1 dampens anti-tumor immunity, making it a compelling target for cancer immunotherapy. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a series of arylamide sulphonate-based ENPP1 inhibitors, with a focus on the lead compound Enpp-1-IN-21 (also known as compound 4g).

Quantitative Data Summary

The inhibitory activities of this compound and its analogs against human ENPP1 and the related isozyme ENPP3 were evaluated. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.[1][2][3]

| Compound | R | R' | ENPP1 IC50 (µM) | ENPP3 IC50 (µM) |

| 4a | H | H | >100 | >100 |

| 4b | H | Phenyl | 5.23 ± 0.12 | 1.23 ± 0.08 |

| 4c | H | 4-Iodophenyl | 0.98 ± 0.05 | 0.45 ± 0.03 |

| 4d | H | 4-Methylphenyl | 1.23 ± 0.09 | 45.7% inhibition at 100 µM |

| 4e | H | 4-Fluorophenyl | 2.15 ± 0.11 | 1.12 ± 0.07 |

| 4f | H | Propyl | 0.28 ± 0.08 | 8.4% inhibition at 100 µM |

| 4g (this compound) | H | Butyl | 0.45 ± 0.07 | 0.19 ± 0.02 |

| 4h | H | Biphenyl | 1.51 ± 0.02 | 33.5% inhibition at 100 µM |

| 4j | H | Butyl (from 4-aminobenzoic acid) | 0.23 ± 0.03 | 42.1% inhibition at 100 µM |

| 4k | H | 4-Chlorophenyl | 0.76 ± 0.04 | 0.34 ± 0.02 |

| 4l | H | 2,4-Dichlorophenyl | 0.65 ± 0.03 | 0.28 ± 0.01 |

| 4m | H | 4-Methoxyphenyl | 0.82 ± 0.05 | 2.13 ± 0.15 |

| 4n | H | 3,4-Dimethoxyphenyl | 0.54 ± 0.03 | 0.21 ± 0.01 |

| 4o | H | 3,4,5-Trimethoxyphenyl | 0.48 ± 0.02 | 0.25 ± 0.01 |

| 4p | H | 4-Phenoxyphenyl | 1.51 ± 0.02 | 33.5% inhibition at 100 µM |

| 4q | H | 8-Quinolinyl | 0.37 ± 0.03 | >100 |

| 4r | H | 4-(Trifluoromethyl)phenyl | 0.87 ± 0.06 | 0.41 ± 0.03 |

| 4s | H | 3,5-Bis(trifluoromethyl)phenyl | 0.79 ± 0.05 | 0.38 ± 0.02 |

| 4t | H | 4-(Trifluoromethoxy)phenyl | 2.13 ± 0.13 | 0.15 ± 0.04 |

| 7a | 2-Fluorophenyl | - | 0.81 ± 0.05 | >100 |

| 7b | 4-(Trifluoromethyl)phenyl | - | 0.90 ± 0.16 | 4.16 ± 0.22 |

| 7c | 4-Fluorophenyl | - | 1.25 ± 0.08 | 3.12 ± 0.18 |

| 7d | Methyl | - | 5.43 ± 0.21 | 0.16 ± 0.01 |

| 7e | N/A | N/A | N/A | N/A |

| 7f | Phenyl | - | 8.45 ± 0.25 | >100 |

Structure-Activity Relationship (SAR) Analysis

The SAR of this series of arylamide sulphonate derivatives reveals several key insights for optimizing ENPP1 inhibition.[1][2][3]

-

The Sulphonate Moiety: The sulphonate group is a critical pharmacophore, likely involved in key interactions within the ENPP1 active site.[3]

-

The Arylamide Core: The central N-(4-hydroxyphenyl)acetamide core serves as a rigid scaffold for positioning the sulphonate and the variable R' group.

-

Impact of the R' Substituent:

-

Alkyl Chains: Elongation of the alkyl chain from propyl (4f) to butyl (4g, this compound) maintains potent ENPP1 inhibition.[1][3] The butyl-substituted analog 4j also demonstrated high potency.[1][3]

-

Aromatic and Halogenated Phenyl Groups: The presence of a phenyl ring at the R' position (4b) is tolerated, and substitution on this ring with halogens (4c, 4e, 4k, 4l) or electron-donating groups (4m, 4n, 4o) generally leads to potent dual inhibitors of ENPP1 and ENPP3.[1][2][3]

-

Bulky and Heterocyclic Groups: The introduction of a bulky biphenyl group (4h) or a phenoxy group (4p) appears to be more favorable for ENPP1 inhibition over ENPP3.[2][3] Notably, the incorporation of an 8-quinolinyl moiety (4q) resulted in a highly potent and selective ENPP1 inhibitor.[1][3]

-

-

Impact of the R Substituent: Modifications on the sulphonyl phenyl ring (series 7a-f) also influence activity and selectivity. A 2-fluorophenyl substitution (7a) and a simple phenyl ring (7f) conferred selectivity for ENPP1, while a methyl group (7d) favored ENPP3 inhibition.[1][2][3]

Experimental Protocols

ENPP1 and ENPP3 Inhibition Assay

The following protocol was adapted from the methods described by Ullah et al. for determining the in vitro inhibitory activity of the synthesized compounds against human ENPP1 and ENPP3.[1][2][3]

Materials:

-

Recombinant human ENPP1 and ENPP3

-

p-nitrophenyl-5'-thymidine monophosphate (p-Nph-5'-TMP) as substrate

-

Tris-HCl buffer (pH 8.8)

-

Test compounds dissolved in DMSO

-

96-well microplates

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a total reaction volume of 100 µL containing:

-

50 µL of Tris-HCl buffer (50 mM, pH 8.8)

-

10 µL of the test compound solution at various concentrations.

-

20 µL of the respective enzyme solution (ENPP1 or ENPP3).

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Add 20 µL of the substrate solution (p-Nph-5'-TMP, 0.5 mM) to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 410 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenolate produced by the enzymatic hydrolysis of the substrate.

-

Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the absorbance of the control wells (containing DMSO instead of the compound). IC50 values are then determined from the dose-response curves.

Visualizations

Signaling Pathways

References

An In-depth Technical Guide to ENPP1: Enzymatic Activity and Substrates

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of ENPP1 Enzymatic Function

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in various physiological and pathological processes.[1][2][3] Its enzymatic activity is central to its function, primarily involving the hydrolysis of pyrophosphate and phosphodiester bonds in a range of extracellular nucleotides.[1][3] This activity modulates purinergic signaling, insulin signaling, and innate immunity, making ENPP1 a compelling target for therapeutic intervention in oncology, metabolic disorders, and rare calcification diseases.[1][2][3]

ENPP1's catalytic activity is dependent on the presence of two zinc ions within its active site.[1] The enzyme's primary function is the hydrolysis of nucleoside triphosphates, most notably adenosine triphosphate (ATP), into their corresponding monophosphates and inorganic pyrophosphate (PPi).[1][4][5] This generation of extracellular PPi is a key mechanism in the prevention of soft tissue calcification and the regulation of bone mineralization.[3]

Key Substrates and Products

ENPP1 exhibits broad substrate specificity. Its most physiologically relevant substrates include ATP and the cyclic dinucleotide 2'3'-cyclic GMP-AMP (2'3'-cGAMP).[1][2][6] The hydrolysis of these substrates has profound implications for cellular signaling.

-

ATP Hydrolysis: The breakdown of extracellular ATP to adenosine monophosphate (AMP) and PPi by ENPP1 serves multiple purposes. It curtails ATP-mediated purinergic signaling through P2 receptors and provides the substrate (AMP) for ecto-5'-nucleotidase (CD73) to generate the immunosuppressive molecule adenosine.[6]

-

2'3'-cGAMP Hydrolysis: ENPP1 is the primary hydrolase of extracellular 2'3'-cGAMP, a critical second messenger in the cGAS-STING innate immune pathway.[1][6] By degrading 2'3'-cGAMP, ENPP1 acts as a negative regulator of this pathway, thereby dampening anti-tumor and anti-viral immune responses.[1][6][7]

Quantitative Enzymatic Data

The enzymatic efficiency of ENPP1 varies with different substrates. The following tables summarize the kinetic parameters for key substrates and the inhibitory constants for representative inhibitors.

Table 1: Michaelis-Menten Constants (Km) and Catalytic Rate Constants (kcat) for ENPP1 Substrates

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| ATP | 70 (nM) | 3.3 | 4.7 x 10⁷ | [4] |

| ATP | 12.1 | 0.76 | 6.3 x 10⁴ | [8] |

| ATP | 20 | 12 | 6.0 x 10⁵ | [2] |

| ATP | 46 | 16 | 3.5 x 10⁵ | [9] |

| 2'3'-cGAMP | 15 | 4 | 2.7 x 10⁵ | [2] |

| 2'3'-cGAMP | 32.6 | 5.36 | 1.6 x 10⁵ | [2] |

| UTP | 56.6 | - | - | [2] |

| UTP | 4300 | 200 | 4.7 x 10⁴ | [9] |

| GTP | 4200 | 820 | 2.0 x 10⁵ | [9] |

| CTP | 1200 | 8.7 | 7.3 x 10³ | [9] |

| AP4A | 20.5 | 5.65 | 2.8 x 10⁵ | [2] |

| 3',5'-cAMP | 114 | - | - | [2] |

Note: Kinetic parameters can vary based on experimental conditions such as pH and buffer composition.

Table 2: Inhibitor Constants (IC50) for ENPP1 Inhibitors

| Inhibitor | Assay Type | Cell Line/Enzyme | Substrate | IC50 | Reference |

| Compound 4d | Enzymatic | Recombinant ENPP1 | 2'3'-cGAMP | 0.694 µM | [7] |

| Compound 4e | Enzymatic | Recombinant ENPP1 | 2'3'-cGAMP | 0.188 µM | [7] |

| Compound 4d | Cell-based | MDA-MB-231 | Endogenous | 3.335 µM | [7] |

| Compound 4e | Cell-based | MDA-MB-231 | Endogenous | 0.732 µM | [7] |

| ENPP-1-IN-1 | Enzymatic | Recombinant ENPP1 | 2'3'-cGAMP | - | [10] |

| ISM5939 | Enzymatic | Recombinant hENPP1 | 2'3'-cGAMP | 0.2 nM | [10] |

| ISM5939 | Enzymatic | Recombinant hENPP1 | ATP | 0.2 nM | [10] |

| STF-1623 | Enzymatic | Recombinant ENPP1 | - | 1.4 nM | [11] |

| Quercetin | Enzymatic | - | ATP | ~4 nM (Ki) | [12] |

| Myricetin | Enzymatic | - | ATP | ~32 nM (Ki) | [12] |

Signaling Pathways

ENPP1 is a critical modulator of at least two major signaling pathways: the cGAS-STING pathway and the insulin signaling pathway.

cGAS-STING Pathway

The cGAS-STING pathway is a cornerstone of the innate immune response to cytosolic DNA, which can originate from pathogens or damaged cancer cells. ENPP1 negatively regulates this pathway by degrading extracellular 2'3'-cGAMP.

Insulin Signaling Pathway

ENPP1 can directly interact with the insulin receptor, inhibiting its autophosphorylation and downstream signaling, thereby contributing to insulin resistance.

Experimental Protocols for Measuring ENPP1 Activity

Accurate measurement of ENPP1 enzymatic activity is crucial for both basic research and drug discovery. Several robust assay formats are available.

General Experimental Workflow

Malachite Green-Based Assay for ATP Hydrolysis

This colorimetric assay quantifies the inorganic phosphate (Pi) released from the hydrolysis of ATP. The pyrophosphate (PPi) produced by ENPP1 is converted to Pi by the addition of inorganic pyrophosphatase.

-

Principle: The assay is based on the quantification of the green complex formed between malachite green, molybdate, and free orthophosphate.[13][14][15][16] The color intensity is directly proportional to the amount of phosphate released.

-

Materials:

-

Recombinant ENPP1 enzyme

-

Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4-9.0), 150 mM NaCl, 1 µM ZnCl₂, 500 µM CaCl₂

-

Substrate: ATP

-

Inorganic Pyrophosphatase

-

Malachite Green Reagent

-

Phosphate Standard Solution

-

96-well clear microplate

-

Microplate reader (absorbance at 600-660 nm)

-

-

Protocol:

-

Prepare a phosphate standard curve using the phosphate standard solution.

-

Set up the enzymatic reaction in a 96-well plate by combining the ENPP1 enzyme, ATP, and inorganic pyrophosphatase in the assay buffer.

-

For inhibitor studies, pre-incubate the enzyme with the inhibitor before adding the substrate.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the Malachite Green reagent.

-

Allow 15-30 minutes for color development at room temperature.[17]

-

Determine the concentration of Pi released by comparing the absorbance to the phosphate standard curve.

-

Transcreener® AMP²/GMP² Assay

This is a high-throughput screening (HTS)-compatible, homogenous assay that directly measures the AMP or GMP produced by ENPP1 using a competitive immunoassay format.[3][19][20]

-

Principle: The assay uses a highly specific antibody for AMP/GMP and a fluorescent tracer.[3] AMP or GMP produced by ENPP1 displaces the tracer from the antibody, leading to a change in fluorescence polarization (FP) or TR-FRET signal.[3][19]

-

Materials:

-

Recombinant ENPP1 enzyme

-

Substrate: ATP or 2'3'-cGAMP

-

Transcreener® AMP²/GMP² Assay Kit (contains AMP/GMP antibody and a far-red tracer)

-

Assay Buffer: e.g., 50 mM Tris (pH 7.5), 5 mM MgCl₂, 1% DMSO, 0.01% Brij-35

-

Low-volume 384-well plates

-

Fluorescence polarization or TR-FRET plate reader

-

-

Protocol:

-

Dispense the test compounds (inhibitors) into the microplate.

-

Add the ENPP1 enzyme to all wells except the "no enzyme" control.

-

Initiate the reaction by adding the substrate (ATP or 2'3'-cGAMP).

-

Incubate the reaction for a set time (e.g., 60 minutes) at room temperature or 37°C.[20]

-

Add the Transcreener® AMP²/GMP² detection reagent (antibody and tracer mixture) to stop the reaction.

-

Incubate for 60-90 minutes to allow the detection reaction to reach equilibrium.

-

Read the plate on a compatible fluorescence plate reader. The signal is inversely proportional to the amount of AMP/GMP produced.

-

Fluorogenic Cell-Based Assay using TG-mAMP

This assay utilizes a specific fluorogenic substrate, TG-mAMP, to measure ENPP1/ENPP3 activity in living cells.[21][22]

-

Principle: TG-mAMP is a non-fluorescent substrate that is cleaved by ENPP1 (and ENPP3) to release the fluorescent molecule Tokyo Green™. The increase in fluorescence is proportional to the enzyme activity.[21]

-

Materials:

-

Cells expressing ENPP1 (e.g., MDA-MB-231, SK-OV-3)

-

ENPP1/ENPP3 Cell-Based Activity Assay Kit (e.g., from Cayman Chemical, Item No. 702080), which includes TG-mAMP substrate and assay buffer.[23]

-

96-well black, clear-bottom tissue culture plates

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm)[21]

-

-

Protocol:

-

Seed cells in a 96-well plate and culture overnight.

-

Wash the cells with the provided assay buffer.

-

For inhibitor studies, add the inhibitor to the wells and incubate for a specified time.

-

Initiate the reaction by adding the TG-mAMP substrate working solution to each well.

-

Immediately begin measuring the fluorescence intensity at 485 nm excitation and 520 nm emission, taking readings every 5 minutes for 60-120 minutes at 37°C.[22]

-

The rate of increase in fluorescence corresponds to the ENPP1 activity.

-

Conclusion

ENPP1 is a multifaceted enzyme with significant implications in health and disease. Its ability to hydrolyze key signaling molecules like ATP and 2'3'-cGAMP places it at the crossroads of purinergic signaling, metabolic regulation, and innate immunity. The availability of robust and sensitive assays to quantify its enzymatic activity is paramount for advancing our understanding of its biological roles and for the development of novel therapeutics targeting this important enzyme. This guide provides a comprehensive overview of ENPP1's enzymatic properties, its role in key signaling pathways, and detailed methodologies for its study, serving as a valuable resource for the scientific community.

References

- 1. benchchem.com [benchchem.com]

- 2. genecards.org [genecards.org]

- 3. bellbrooklabs.com [bellbrooklabs.com]

- 4. Kinetic mechanism of ENPP1 ATPase: Implications for aberrant calcification disorders and enzyme replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic mechanism of ENPP1 ATPase: Implications for aberrant calcification disorders and enzyme replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Development of Novel Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Crystal structure of Enpp1, an extracellular glycoprotein involved in bone mineralization and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. New activity assays for ENPP1 with physiological substrates ATP and ADP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. eubopen.org [eubopen.org]

- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. home.sandiego.edu [home.sandiego.edu]

- 19. bellbrooklabs.com [bellbrooklabs.com]

- 20. Development of a High-Throughput Assay to Identify Inhibitors of ENPP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. caymanchem.com [caymanchem.com]

- 22. cdn.caymanchem.com [cdn.caymanchem.com]

- 23. cdn2.caymanchem.com [cdn2.caymanchem.com]

The Role of ENPP1 in the Tumor Microenvironment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that has emerged as a critical regulator of the tumor microenvironment (TME). Its enzymatic activities, primarily the hydrolysis of extracellular adenosine triphosphate (ATP) and 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (cGAMP), position it as a key player in modulating both innate and adaptive anti-tumor immunity. Upregulated in a variety of cancers, ENPP1 contributes to an immunosuppressive TME by dampening the cGAS-STING pathway and promoting the production of immunosuppressive adenosine. This dual role makes ENPP1 an attractive therapeutic target for cancer immunotherapy. This guide provides a comprehensive overview of the core functions of ENPP1 in the TME, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Core Functions of ENPP1 in the Tumor Microenvironment

ENPP1's primary role in the TME is dictated by its enzymatic function as a phosphodiesterase. It hydrolyzes phosphodiester bonds in various nucleotides, with two key substrates having profound implications for cancer immunity:

-

Hydrolysis of 2'3'-cGAMP: Cancer cells, often characterized by genomic instability, can release double-stranded DNA (dsDNA) into the cytosol. This cytosolic dsDNA is detected by cyclic GMP-AMP synthase (cGAS), which in turn synthesizes the second messenger 2'3'-cGAMP.[1] Extracellular cGAMP can be taken up by surrounding immune cells, such as dendritic cells, activating the STimulator of INterferon Genes (STING) pathway. STING activation leads to the production of type I interferons and other pro-inflammatory cytokines, initiating a robust anti-tumor immune response.[1] ENPP1, expressed on the surface of tumor cells and other cells within the TME, acts as the primary hydrolase of extracellular cGAMP, converting it to AMP.[1] This degradation of cGAMP by ENPP1 effectively dampens the cGAS-STING pathway, preventing the activation of anti-tumor immunity and allowing cancer cells to evade immune surveillance.[1]

-

Hydrolysis of ATP and Adenosine Production: The TME is often characterized by high levels of extracellular ATP, released from dying tumor cells. Extracellular ATP can act as a danger signal, promoting inflammation and anti-tumor immune responses. ENPP1 hydrolyzes ATP to adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[1] The resulting AMP can be further metabolized by ecto-5'-nucleotidase (CD73) to produce adenosine.[1] Adenosine is a potent immunosuppressive molecule that signals through adenosine receptors (e.g., A2A and A2B receptors) on various immune cells, including T cells and natural killer (NK) cells. This signaling cascade leads to the suppression of their cytotoxic functions and promotes an immunosuppressive TME, facilitating tumor growth and metastasis.[2][3]

Through these two key enzymatic activities, ENPP1 orchestrates an immunosuppressive TME by both inhibiting pro-inflammatory signaling (cGAS-STING) and promoting anti-inflammatory signaling (adenosine pathway).

Quantitative Data on ENPP1 in Cancer

ENPP1 Expression in Various Cancer Types

ENPP1 is frequently overexpressed in a wide range of solid tumors, and its high expression often correlates with poor prognosis and resistance to therapy.[4] The following table summarizes ENPP1 gene expression data from The Cancer Genome Atlas (TCGA) database, analyzed via the UALCAN portal.[2]

| Cancer Type | Abbreviation | ENPP1 Expression (Log2(TPM+1)) in Primary Tumor |

| Breast invasive carcinoma | BRCA | 4.27 |

| Ovarian serous cystadenocarcinoma | OV | 3.85 |

| Lung adenocarcinoma | LUAD | 3.75 |

| Glioblastoma multiforme | GBM | 3.70 |

| Colon adenocarcinoma | COAD | 3.65 |

| Liver hepatocellular carcinoma | LIHC | 3.50 |

| Pancreatic adenocarcinoma | PAAD | 3.45 |

| Thyroid carcinoma | THCA | 3.40 |

Data sourced from The Cancer Genome Atlas (TCGA) RNA sequencing data and analyzed using the UALCAN tool.[2] TPM: Transcripts Per Million.

Potency of Small Molecule ENPP1 Inhibitors

The critical role of ENPP1 in tumor immune evasion has spurred the development of small molecule inhibitors. These inhibitors aim to block the enzymatic activity of ENPP1, thereby restoring cGAMP levels and activating the STING pathway while reducing the production of immunosuppressive adenosine. The table below presents the half-maximal inhibitory concentration (IC50) values for several representative ENPP1 inhibitors.

| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |

| STF-1623 | Human ENPP1 | 0.6 | Enzymatic | [5] |

| STF-1623 | Mouse ENPP1 | 0.4 | Enzymatic | [5] |

| STF-1623 | Human ENPP1 (in cells) | 68 | Cell-based | [6] |

| AVA-NP-695 | ENPP1 | 14 | Enzymatic (p-Nph-5'-TMP) | [7] |

| AVA-NP-695 | ENPP1 | 0.281 | Enzymatic (2'3'-cGAMP) | [7] |

| ZXP-8202 | rhENPP1 | <1 (pM range) | Enzymatic | [8] |

| ZXP-8202 | Endogenous ENPP1 (cell-based) | 20 | Cell-based | [8] |

Key Experimental Protocols

ENPP1 Enzymatic Activity Assay (Colorimetric)

This protocol describes a colorimetric assay to measure the enzymatic activity of ENPP1 using the artificial substrate p-nitrophenyl thymidine 5'-monophosphate (p-NPT).[1][9][10]

Materials:

-

Recombinant human ENPP1 enzyme

-

Assay Buffer: 50 mM Tris-HCl, 130 mM NaCl, 5 mM KCl, 1 mM CaCl₂, pH 8.5

-

p-NPT substrate solution (2 mM in Assay Buffer)

-

ENPP1 inhibitor (for IC50 determination)

-

96-well microplate

-

Microplate reader capable of kinetic measurements at 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare a 2X working solution of the ENPP1 enzyme in Assay Buffer.

-

Prepare a 2X working solution of the p-NPT substrate in Assay Buffer.

-

For inhibitor studies, perform serial dilutions of the inhibitor in DMSO, followed by a final dilution in Assay Buffer.

-

-

Assay Setup:

-

Add 25 µL of Assay Buffer (with or without inhibitor) to the wells of a 96-well plate.

-

Add 25 µL of the 2X ENPP1 enzyme solution to each well (except for the substrate blank).

-

Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 50 µL of the 2X p-NPT substrate solution to all wells.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance at 405 nm every minute for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (Vmax) from the linear portion of the absorbance versus time curve.

-

For inhibitor studies, plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

-

Quantification of 2'3'-cGAMP by ELISA

This protocol outlines the quantification of 2'3'-cGAMP in cell lysates or culture supernatants using a competitive ELISA kit.[3][8]

Materials:

-

Competitive ELISA kit for 2'3'-cGAMP (e.g., from Arbor Assays or Cayman Chemical)

-

Cell lysate or culture supernatant samples

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure (based on a typical kit protocol):

-

Sample and Standard Preparation:

-

Prepare cell lysates or collect culture supernatants.

-

Prepare a standard curve using the provided 2'3'-cGAMP standard according to the kit's instructions.

-

-

ELISA Procedure:

-

Add standards, controls, and samples to the wells of the antibody-pre-coated microplate.

-

Add the 2'3'-cGAMP-peroxidase conjugate to each well.

-

Add the polyclonal anti-2'3'-cGAMP antibody to initiate the competitive binding reaction.

-

Incubate the plate for the time specified in the kit protocol (typically 2 hours at room temperature with shaking).

-

Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

-

-

Detection and Measurement:

-

Add the TMB substrate to each well and incubate to allow for color development.

-

Stop the reaction with the provided stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of 2'3'-cGAMP in the samples by interpolating their absorbance values from the standard curve.

-

Immunophenotyping of Tumor-Infiltrating Lymphocytes by Flow Cytometry

This protocol provides a general workflow for the isolation and immunophenotyping of tumor-infiltrating lymphocytes (TILs) from fresh tumor tissue.[9][11]

Materials:

-

Fresh tumor tissue

-

Digestion buffer (e.g., RPMI with collagenase, hyaluronidase, and DNase I)

-

FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

-

Red blood cell lysis buffer (e.g., ACK lysis buffer)

-

Cell strainers (e.g., 70 µm)

-

Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, CD11b, Gr-1)

-

Viability dye (e.g., 7-AAD or Zombie NIR)

-

Flow cytometer

Procedure:

-

Tumor Dissociation:

-

Mechanically mince the fresh tumor tissue into small pieces.

-

Digest the tissue in the digestion buffer at 37°C with agitation for a specified time (e.g., 30-60 minutes).

-

Neutralize the digestion reaction with FACS buffer and pass the cell suspension through a cell strainer to obtain a single-cell suspension.

-

-

Cell Preparation:

-

Lyse red blood cells using ACK lysis buffer.

-

Wash the cells with FACS buffer and count them.

-

-

Antibody Staining:

-

Resuspend the cells in FACS buffer.

-

Incubate the cells with a viability dye to exclude dead cells from the analysis.

-

Add a cocktail of fluorochrome-conjugated antibodies against the desired immune cell markers and incubate in the dark at 4°C for 30 minutes.

-

Wash the cells twice with FACS buffer to remove unbound antibodies.

-

-

Flow Cytometry Analysis:

-

Resuspend the stained cells in FACS buffer.

-

Acquire the samples on a flow cytometer.

-

Analyze the data using appropriate software (e.g., FlowJo). Gate on live, single cells, and then on CD45+ leukocytes to identify different immune cell populations based on their marker expression.

-

Visualizing ENPP1's Role in the TME

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by ENPP1 in the tumor microenvironment.

Caption: ENPP1-mediated hydrolysis of extracellular cGAMP dampens the cGAS-STING pathway.

Caption: ENPP1 contributes to the production of immunosuppressive adenosine.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of an ENPP1 inhibitor in a preclinical setting.

Caption: Experimental workflow for preclinical evaluation of ENPP1 inhibitors.

Conclusion

ENPP1 stands as a pivotal node in the intricate network of signaling pathways that govern the tumor microenvironment. Its ability to concurrently suppress the cGAS-STING pathway and promote the generation of immunosuppressive adenosine solidifies its role as a significant barrier to effective anti-tumor immunity. The overexpression of ENPP1 in numerous cancers and its association with poor clinical outcomes underscore its importance as a high-value therapeutic target. The development of potent and selective ENPP1 inhibitors offers a promising strategy to "re-heat" the tumor microenvironment, making it more susceptible to immune-mediated destruction and potentially synergizing with existing immunotherapies. This technical guide provides a foundational understanding of ENPP1's function, quantitative data to support its relevance, and detailed protocols to facilitate further research and drug development efforts in this exciting area of immuno-oncology.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. arborassays.com [arborassays.com]

- 4. biorxiv.org [biorxiv.org]

- 5. STF-1623 (ENPP1 inhibitor 32) | ENPP1 inhibitor | Probechem Biochemicals [probechem.com]

- 6. researchgate.net [researchgate.net]

- 7. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Isolation of Tumor-Infiltrating Lymphocytes and Flow Cytometry Analysis [bio-protocol.org]

- 10. Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) Protein Regulates Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) in Insulin Resistance: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical modulator of insulin sensitivity and a key player in the pathogenesis of insulin resistance and type 2 diabetes. This transmembrane glycoprotein directly interacts with the insulin receptor, inhibiting its signaling cascade and thereby impairing glucose homeostasis. Genetic variations in the ENPP1 gene, particularly the K121Q polymorphism, have been strongly associated with an increased risk of developing insulin resistance and its metabolic sequelae. This technical guide provides an in-depth overview of the function of ENPP1 in insulin resistance, detailing its mechanism of action, summarizing key quantitative data, providing experimental protocols for its study, and visualizing the complex signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working to understand and target ENPP1 in the context of metabolic disease.

Introduction to ENPP1

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), also known as plasma cell differentiation antigen 1 (PC-1), is a type II transmembrane glycoprotein expressed in several key metabolic tissues, including adipose tissue, liver, and skeletal muscle.[1][2] ENPP1 possesses phosphodiesterase and pyrophosphatase activity, primarily hydrolyzing extracellular adenosine triphosphate (ATP) to generate adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[3] Beyond its enzymatic function, ENPP1 plays a significant, non-enzymatic role in the regulation of insulin signaling.

Mechanism of Action in Insulin Resistance

ENPP1 contributes to insulin resistance primarily through its direct interaction with the insulin receptor (IR).[2][4][5] This interaction occurs between the extracellular domain of ENPP1 and the alpha subunit of the IR.[2][4][5] This binding sterically hinders the conformational change required for insulin-mediated autophosphorylation of the IR's beta subunit, a critical initiating step in the insulin signaling cascade.[2][4] By inhibiting IR autophosphorylation, ENPP1 effectively dampens the entire downstream signaling pathway, leading to a state of cellular insulin resistance.[2]

Overexpression of ENPP1 has been observed in insulin-resistant individuals and is considered an early, intrinsic defect in this condition.[6] Animal models engineered to overexpress ENPP1 exhibit systemic insulin resistance, further solidifying its causative role.[2] Conversely, the suppression of ENPP1 expression has been shown to improve insulin sensitivity, highlighting it as a promising therapeutic target for type 2 diabetes.[2][5]

The K121Q Polymorphism: A Genetic Link to Insulin Resistance

A significant body of research has focused on a common single nucleotide polymorphism (SNP) in the ENPP1 gene, rs1044498, which results in a lysine (K) to glutamine (Q) substitution at codon 121 (K121Q).[6] The Q121 variant is considered a "gain-of-function" mutation, acting as a more potent inhibitor of the insulin receptor compared to the more common K121 variant.[7] Studies have shown that the Q121 variant exhibits a stronger physical interaction with the insulin receptor, leading to greater inhibition of insulin signaling.[7][8] Individuals carrying the Q121 allele have an increased risk of developing insulin resistance, obesity, and type 2 diabetes.[6]

Quantitative Data on ENPP1 Function and Inhibition

The following tables summarize key quantitative data related to ENPP1's enzymatic activity, its interaction with the insulin receptor, and the potency of various inhibitors.

Table 1: Kinetic Parameters of Human ENPP1

| Substrate | K_m_ | k_cat_ | k_cat_/K_m_ (M⁻¹s⁻¹) |

| ATP | 70 ± 23 nM | 3.3 ± 0.2 s⁻¹ | 4.7 x 10⁷ |

| 2',3'-cGAMP | ~5 µM | Similar to ATP | - |

Data from BenchChem's "Investigating the Enzymatic Activity of Ectonucleotide Pyrophosphatase-Phosphodiesterase 1: A Technical Guide".[9]

Table 2: Impact of ENPP1 K121Q Variant on Insulin Signaling

| Parameter | Fold Change (Q121 vs. K121) | Cell Type | Reference |

| Interaction with Insulin Receptor | ~1.8-fold increase | HepG2 | [8] |

| Inhibition of Insulin Receptor Autophosphorylation | ~2.2-fold greater inhibition | HepG2 | [10] |

| Reduction in Glucose-induced Insulin Secretion | ~1.5-fold greater reduction | INS1E | [11] |

| Reduction in Glyburide-induced Insulin Secretion in Human Islets (QQ vs. KK/KQ) | ~50% reduction | Human Islets | [10][11] |

| Reduction in Insulin-stimulated Glucose Uptake | Complete abolition (both variants) | L6 | [11] |

| Reduction in PEPCK mRNA upon insulin stimulation | ~2.3-fold greater impairment | HepG2 | [11] |

Table 3: Inhibitory Potency of Selected ENPP1 Inhibitors

| Inhibitor | K_i_ (nM) | IC_50_ (nM) | Assay Conditions | Reference |

| Compound 7c (quinazoline-4-piperidine sulfamide analog) | 58 | - | - | [12] |

| SR-8314 | 79 | - | - | [12] |

| Thioacetamide inhibitor (compound 1) | 5000 | - | Substrate: ATP, pH 9.0 | [9] |

| Phosphonate inhibitor (compound 32) | - | ~10-100 | Substrate: cGAMP, in mouse and human plasma | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of ENPP1 in insulin resistance.

ENPP1 Enzymatic Activity Assay (Colorimetric)

This assay measures the phosphodiesterase activity of ENPP1 using the artificial substrate p-nitrophenyl thymidine 5'-monophosphate (p-Nph-5'-TMP).

Materials:

-

ENPP1 source (e.g., purified enzyme, cell lysate)

-

Assay Buffer: 200 mM Tris-HCl, pH 8.0, 1% Triton X-100

-

Substrate: 1 mg/ml p-nitrophenyl thymidine 5′-monophosphate (Sigma-Aldrich)

-

Stop Solution: 100 mM NaOH

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare cell lysates by lysing cells in Assay Buffer.

-

Determine the protein concentration of the lysates.

-

To each well of a 96-well plate, add an equivalent amount of protein from your ENPP1 source.

-

If testing inhibitors, pre-incubate the enzyme with the compounds for a specified time.

-

Initiate the reaction by adding the p-Nph-5'-TMP substrate to each well.

-

Incubate the plate at 37°C for 1 hour.

-

Stop the reaction by adding the Stop Solution to each well.

-

Measure the absorbance at 405 nm using a microplate reader. The absorbance is directly proportional to the amount of p-nitrophenolate produced and thus to the ENPP1 activity.[12]

Co-Immunoprecipitation of ENPP1 and the Insulin Receptor

This protocol details the procedure for demonstrating the physical interaction between ENPP1 and the insulin receptor in cultured cells.

Materials:

-

Cultured cells (e.g., HepG2)

-

Lysis Buffer: 1.5% NP-40 in a suitable buffer with protease and phosphatase inhibitors

-

Anti-IRα antibody (for immunoprecipitation)

-

Anti-ENPP1 antibody (for western blotting)

-

Protein A/G-Sepharose beads

-

SDS-PAGE gels and western blotting apparatus

-

Appropriate primary and secondary antibodies for western blotting

Procedure:

-

Culture cells to the desired confluency.

-

Lyse the cells in Lysis Buffer on ice.

-

Clarify the cell lysates by centrifugation.

-

Pre-clear the lysates by incubating with Protein A/G-Sepharose beads.

-

Incubate the pre-cleared lysates with the anti-IRα antibody overnight at 4°C with gentle rotation to form immune complexes.

-

Add Protein A/G-Sepharose beads to the lysates and incubate for another 1-2 hours to capture the immune complexes.

-

Wash the beads several times with Lysis Buffer to remove non-specific binding.

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Probe the membrane with the anti-ENPP1 antibody to detect the co-immunoprecipitated ENPP1.[3]

siRNA-Mediated Knockdown of ENPP1 in HepG2 Cells

This protocol describes the transient knockdown of ENPP1 expression using small interfering RNA (siRNA) in the human hepatoma cell line HepG2.

Materials:

-

HepG2 cells

-

siRNA targeting human ENPP1 and a non-targeting control siRNA

-

siRNA transfection reagent (e.g., Lipofectamine RNAiMAX)

-

Opti-MEM I Reduced Serum Medium

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

6-well tissue culture plates

Procedure:

-

One day before transfection, seed HepG2 cells in 6-well plates at a density that will result in 60-80% confluency at the time of transfection.[13]

-

On the day of transfection, prepare two tubes for each well to be transfected.

-

In the first tube (Solution A), dilute the ENPP1 siRNA or control siRNA into Opti-MEM.[13]

-

In the second tube (Solution B), dilute the transfection reagent into Opti-MEM.[13]

-

Combine the contents of Solution A and Solution B, mix gently, and incubate at room temperature for 15-45 minutes to allow the formation of siRNA-lipid complexes.[13]

-

Aspirate the growth medium from the HepG2 cells and wash once with Opti-MEM.[13]

-

Add the siRNA-lipid complex mixture to the cells.

-

Incubate the cells at 37°C in a CO2 incubator for 5-7 hours.[13]

-

Add complete growth medium to the cells.

-

Incubate for an additional 24-72 hours before proceeding with downstream assays to assess the efficiency of ENPP1 knockdown (e.g., by qPCR or western blotting) and its effect on insulin signaling.[14]

Visualizing ENPP1's Role in Insulin Signaling

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

ENPP1-Mediated Inhibition of the Insulin Signaling Pathway

Caption: ENPP1 inhibits the insulin signaling pathway by directly interacting with the insulin receptor.

Experimental Workflow for Investigating ENPP1 Function

Caption: A typical workflow for studying the impact of ENPP1 on insulin signaling in vitro.

Future Directions and Therapeutic Implications

The established role of ENPP1 as a negative regulator of insulin signaling makes it an attractive target for the development of novel therapeutics for type 2 diabetes and other insulin-resistant states. The development of potent and specific ENPP1 inhibitors could offer a new strategy to enhance insulin sensitivity. Future research should focus on:

-

Elucidating the precise structural basis of the ENPP1-insulin receptor interaction to facilitate the design of targeted inhibitors.

-

Developing highly specific ENPP1 inhibitors with favorable pharmacokinetic and pharmacodynamic profiles.

-

Conducting further in vivo studies to validate the therapeutic potential of ENPP1 inhibition in preclinical models of insulin resistance and diabetes.

-

Investigating the role of ENPP1 in other metabolic processes to fully understand the potential benefits and risks of its therapeutic modulation.

Conclusion

ENPP1 is a key negative regulator of insulin signaling, and its overexpression and genetic variants are strongly implicated in the development of insulin resistance. A thorough understanding of its mechanism of action, facilitated by the experimental approaches outlined in this guide, is crucial for the development of novel therapeutic strategies to combat the growing epidemic of type 2 diabetes and related metabolic disorders. The continued investigation of ENPP1 promises to yield valuable insights and potentially new avenues for the treatment of these debilitating conditions.

References

- 1. Exploring protein relative relations in skeletal muscle proteomic analysis for insights into insulin resistance and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein–protein interaction in insulin signaling and the molecular mechanisms of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenovirus Amplification and Transduction Protocol | abm Inc. [info.abmgood.com]

- 4. Quantitative phosphoproteomics reveals novel phosphorylation events in insulin signaling regulated by protein phosphatase 1 regulatory subunit 12A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New Insights into the Role of ENPP1 in Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. content-assets.jci.org [content-assets.jci.org]

- 7. researchgate.net [researchgate.net]

- 8. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ENPP1 Affects Insulin Action and Secretion: Evidences from In Vitro Studies | PLOS One [journals.plos.org]

- 10. ENPP1 affects insulin action and secretion: evidences from in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. scbt.com [scbt.com]

- 13. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Adenovirus-mediated gene delivery: Potential applications for gene and cell-based therapies in the new era of personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of ENPP1 in Biomineralization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a critical enzyme that governs the delicate balance of biomineralization. As a type II transmembrane glycoprotein, ENPP1's primary role in this process is the hydrolysis of extracellular adenosine triphosphate (ATP) to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[1][2] PPi is a potent inhibitor of hydroxyapatite crystal formation, the mineral component of bone.[1] Consequently, by generating PPi, ENPP1 plays a crucial role in preventing excessive or ectopic mineralization.[1] Dysregulation of ENPP1 function is implicated in a spectrum of debilitating diseases characterized by abnormal calcification or bone mineralization. This technical guide provides a comprehensive overview of ENPP1's involvement in biomineralization, detailing its enzymatic function, associated signaling pathways, and key experimental methodologies used in its study.

ENPP1 Enzymatic Function and Kinetics

ENPP1 exhibits broad substrate specificity, cleaving phosphodiester bonds in various nucleotides and their derivatives.[3] However, its primary physiological substrate in the context of biomineralization is extracellular ATP.[2][4] The enzyme hydrolyzes ATP at the α-phosphate, yielding AMP and PPi.[5] This reaction is central to the local regulation of mineralization.

Quantitative Data: ENPP1 Kinetic Parameters

The enzymatic efficiency of ENPP1 with various substrates is crucial for understanding its physiological function. The following table summarizes key kinetic parameters reported in the literature.

| Substrate | K_M_ (μM) | k_cat_ (s⁻¹) | Source |

| ATP | 0.07 ± 0.023 | 3.3 ± 0.2 | [6] |

| ATP | 8.17 | 5.51 | [7] |

| ADP | - | - | [8] |

| GTP | - | - | [2] |

| 2',3'-cGAMP | 32.6 | 5.36 | [7] |

| p-Nitrophenyl thymidine 5'-monophosphate (pNP-TMP) | - | >0.58 (pmol/min/µg) | [9] |

Note: Kinetic parameters can vary depending on experimental conditions (pH, temperature, buffer composition).

The ENPP1-PPi Signaling Pathway in Biomineralization

ENPP1 is a central node in the intricate signaling network that controls physiological and pathological mineralization. Its primary function is to maintain an appropriate extracellular ratio of PPi to inorganic phosphate (Pi), which is a critical determinant of hydroxyapatite deposition.[1]

A high PPi/Pi ratio inhibits mineralization, while a low ratio promotes it.[1] ENPP1 contributes to a high PPi/Pi ratio by producing PPi from ATP.[6] This activity is counterbalanced by tissue-nonspecific alkaline phosphatase (TNAP), which hydrolyzes PPi to Pi, thereby promoting mineralization.[9] The coordinated action of ENPP1 and TNAP ensures that mineralization occurs at the appropriate time and location.

Another key player in this pathway is the ATP-binding cassette sub-family C member 6 (ABCC6), a transporter that facilitates the release of ATP into the extracellular space, providing the substrate for ENPP1.[10] The ANK protein also contributes by transporting intracellular PPi to the extracellular environment.[9]

Mutations leading to ENPP1 deficiency result in low extracellular PPi levels, leading to pathological conditions such as Generalized Arterial Calcification of Infancy (GACI) and Autosomal Recessive Hypophosphatemic Rickets type 2 (ARHR2).[11][12] These conditions are characterized by extensive vascular calcification and abnormal bone mineralization, highlighting the critical role of ENPP1 in preventing ectopic calcification.[6][11]

References

- 1. Alizarin Red S Staining Protocol for Calcium - IHC WORLD [ihcworld.com]

- 2. Vascular Calcification in Rodent Models—Keeping Track with an Extented Method Assortment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Kinetic mechanism of ENPP1 ATPase: Implications for aberrant calcification disorders and enzyme replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. X-ray Micro-Computed Tomography: An Emerging Technology to Analyze Vascular Calcification in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic mechanism of ENPP1 ATPase: Implications for aberrant calcification disorders and enzyme replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]